molecular formula C7H3BrCl2N2 B12434413 3-Bromo-5,6-dichloro-1H-indazole

3-Bromo-5,6-dichloro-1H-indazole

Cat. No.: B12434413
M. Wt: 265.92 g/mol
InChI Key: WGRJHJCGIHPSMK-UHFFFAOYSA-N
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Description

3-Bromo-5,6-dichloro-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,6-dichloro-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-bromo-5,6-dichloroaniline with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of the indazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,6-dichloro-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted indazoles, while oxidation and reduction can yield different oxidized or reduced derivatives .

Scientific Research Applications

3-Bromo-5,6-dichloro-1H-indazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-5,6-dichloro-1H-indazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The presence of bromine and chlorine atoms can enhance its binding affinity to target proteins, leading to more potent biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-chloro-1H-indazole
  • 5,6-Dichloro-1H-indazole
  • 3-Bromo-1H-indazole

Uniqueness

3-Bromo-5,6-dichloro-1H-indazole is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency and selectivity in various applications .

Properties

Molecular Formula

C7H3BrCl2N2

Molecular Weight

265.92 g/mol

IUPAC Name

3-bromo-5,6-dichloro-2H-indazole

InChI

InChI=1S/C7H3BrCl2N2/c8-7-3-1-4(9)5(10)2-6(3)11-12-7/h1-2H,(H,11,12)

InChI Key

WGRJHJCGIHPSMK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=NNC(=C21)Br)Cl)Cl

Origin of Product

United States

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